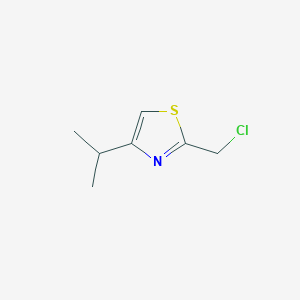

2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE

Description

BenchChem offers high-quality 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10ClNS |

|---|---|

Molecular Weight |

175.68 g/mol |

IUPAC Name |

2-(chloromethyl)-4-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C7H10ClNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |

InChI Key |

TYAQAJHTSFPCCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CSC(=N1)CCl |

Origin of Product |

United States |

Foundational & Exploratory

stability and storage conditions for 2-(chloromethyl)-4-isopropylthiazole

An In-depth Technical Guide Topic: A Comprehensive Guide to the Stability and Storage of 2-(Chloromethyl)-4-isopropylthiazole for Research and Development Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Chloromethyl)-4-isopropylthiazole is a key heterocyclic building block in synthetic chemistry, valued for its role in the development of novel pharmaceutical and agrochemical agents. However, its utility is intrinsically linked to its chemical integrity. The presence of a reactive chloromethyl group appended to the thiazole core introduces significant stability challenges. This guide provides a comprehensive overview of the chemical stability of 2-(chloromethyl)-4-isopropylthiazole, detailing its primary degradation pathways, including hydrolysis, oxidation, and photodegradation. We present field-proven protocols for optimal storage and handling to mitigate degradation, ensuring the compound's purity and reactivity for experimental use. Furthermore, this document outlines a systematic approach to performing stability assessments, empowering researchers to validate and maintain the quality of this critical reagent over time.

Introduction to 2-(Chloromethyl)-4-isopropylthiazole

Chemical Identity and Core Properties

2-(Chloromethyl)-4-isopropylthiazole is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold found in numerous biologically active compounds, including vitamins and antibiotics.[1][2][3] The specific combination of the chloromethyl and isopropyl groups makes this molecule a versatile intermediate for further chemical modification.

| Property | Value | Reference |

| CAS Number | 40516-57-2 | |

| Molecular Formula | C₇H₁₀ClNS | |

| Molecular Weight | 175.68 g/mol | |

| Appearance | Solid | |

| Hazard Class | Acute Toxicity 4 (Oral) |

Significance in Synthetic Chemistry

The utility of 2-(chloromethyl)-4-isopropylthiazole stems from the high reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (S_N_2) reactions. This allows for the facile introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols, cyanides), enabling the construction of more complex molecular architectures. This reactivity is foundational to its use in medicinal chemistry and materials science.

Inherent Stability Challenges

The very feature that makes this compound synthetically valuable—the reactive chloromethyl group—is also the primary source of its instability. This group is analogous to a benzylic halide, exhibiting enhanced reactivity. Coupled with the potential for the thiazole sulfur to undergo oxidation, the molecule requires careful handling and storage to prevent the formation of impurities that could compromise experimental outcomes.[4]

Chemical Stability and Degradation Pathways

While the compound is generally stable under standard ambient conditions when properly stored, several factors can induce degradation. Understanding these pathways is critical for maintaining a high-purity supply.

Primary Degradation Mechanisms

-

Hydrolysis: This is the most significant degradation pathway. The electrophilic carbon of the chloromethyl group is readily attacked by nucleophiles, with water being a ubiquitous and potent reactant. Atmospheric moisture is sufficient to initiate hydrolysis, converting the chloromethyl group into a hydroxymethyl group, thereby forming 4-(hydroxymethyl)-2-isopropylthiazole and hydrochloric acid. This process is autocatalytic, as the generated HCl can accelerate further degradation.

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, particularly in the presence of strong oxidizing agents or certain solvents like dimethyl sulfoxide (DMSO), which can act as an oxidant.[4] This can lead to the formation of the corresponding thiazole S-oxide or S-dioxide, altering the electronic properties and biological activity of the molecule.

-

Photodegradation: Exposure to light, especially high-energy UV radiation, can provide the energy needed to initiate radical reactions or other degradation pathways.[4] While specific photostability data is limited, it is a common vulnerability for complex organic molecules and should be proactively managed.

-

Thermal Degradation: Strong heating must be avoided. In addition to accelerating the above degradation pathways, it can lead to the formation of explosive mixtures with air on intense heating.

Visualizing Potential Degradation

The following diagram illustrates the primary environmental factors that can lead to the degradation of 2-(chloromethyl)-4-isopropylthiazole.

Caption: Primary degradation pathways for 2-(chloromethyl)-4-isopropylthiazole.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this reagent.

Optimal Storage Conditions

The following conditions are recommended to maximize the shelf-life of both the solid compound and its solutions.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[5][6][7] For long-term storage, ≤ 4°C is advised. For solutions in solvents like DMSO, -20°C or -80°C is optimal.[4] | Reduces the kinetic rate of all degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents hydrolysis from atmospheric moisture and oxidation from atmospheric oxygen. |

| Container | Use the original, tightly sealed container.[5][6] For aliquots, use amber glass vials with PTFE-lined caps. | Prevents exposure to air and moisture. Amber glass protects from light. |

| Light | Store in the dark, protected from direct sunlight and UV sources. | Mitigates the risk of photodegradation. |

| Location | Store in a locked, dedicated, well-ventilated cabinet for hazardous materials.[7][8] | Ensures safety and prevents unauthorized access. |

Incompatible Materials and Conditions to Avoid

To prevent rapid decomposition or hazardous reactions, DO NOT store this compound with or expose it to:

-

Water/Moisture

Step-by-Step Handling Protocol for Aliquoting

This protocol ensures minimal exposure to atmospheric contaminants during handling.

-

Preparation: Don all required Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[5] Conduct all operations within a certified chemical fume hood.[8]

-

Equilibration: Allow the sealed container of the compound to warm to ambient temperature for at least 30-60 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If available, transfer the material inside a glovebox. If not, set up a positive pressure of inert gas (Argon or Nitrogen) directed into the container while open.

-

Dispensing: Use a clean, dry spatula to quickly weigh and transfer the desired amount of solid into a pre-tared, dry receiving vial.

-

Sealing: Immediately and tightly seal both the primary container and the new aliquot vial. Purge the headspace of both containers with inert gas before final sealing if possible.

-

Storage: Return the primary container to its designated cold storage location. Label the new aliquot clearly with the compound name, concentration (if a solution is made), date, and your initials.

-

Cleanup: Decontaminate the spatula and work area according to your institution's safety guidelines. Dispose of any contaminated materials as hazardous waste.[7]

Experimental Workflow for Stability Assessment

For critical applications, especially in GMP or GLP environments, verifying the stability of a specific lot of material is essential.

Protocol: Accelerated Stability Study

Objective: To assess the short-term stability of 2-(chloromethyl)-4-isopropylthiazole under stressed conditions to predict its long-term stability under recommended storage.

Materials:

-

A fresh lot of 2-(chloromethyl)-4-isopropylthiazole.

-

HPLC-grade acetonitrile and water.

-

Calibrated analytical balance.

-

Temperature and humidity-controlled stability chamber.

-

Photostability chamber.

-

HPLC system with a UV detector and a suitable C18 column.

-

Amber and clear glass vials with PTFE-lined caps.

Methodology:

-

Initial Analysis (T=0): Prepare a stock solution of the compound in acetonitrile. Immediately analyze this solution by HPLC to determine its initial purity. This serves as the baseline reference.

-

Sample Preparation: Weigh several identical samples (e.g., 5-10 mg) into separate vials.

-

Stress Conditions:

-

Control: Store one set of vials under the ideal recommended conditions (-20°C, dark, inert atmosphere).

-

Accelerated Thermal/Humidity: Place one set of vials in a stability chamber set to 40°C and 75% relative humidity.

-

Photostability: Place another set of vials (in clear glass) in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Pull one vial from each stress condition and the control condition at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks).

-

Analysis: Dissolve the contents of each pulled vial in a fixed volume of acetonitrile and analyze by HPLC under the same conditions as the T=0 sample.

-

Evaluation: Compare the purity of the stressed samples to both the T=0 sample and the control sample. A significant decrease in the main peak area and/or the appearance of new impurity peaks indicates degradation.

Logical Workflow for Stability Testing

The following diagram outlines the decision-making process for a comprehensive stability assessment program.

Caption: A logical workflow for conducting a stability study.

Conclusion

The chemical integrity of 2-(chloromethyl)-4-isopropylthiazole is paramount to its successful application in research and development. Its inherent reactivity necessitates a proactive and informed approach to storage and handling. By understanding the primary degradation pathways—hydrolysis and oxidation—and implementing the protocols outlined in this guide, researchers can significantly mitigate the risk of sample degradation. Storing the compound in a cool, dry, dark environment under an inert atmosphere and adhering to careful handling procedures will ensure its stability, leading to more reliable and reproducible scientific outcomes.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- Improving the stability of thiazole compounds in DMSO for long-term storage. (n.d.). Benchchem.

- natural 2-isopropyl-4-methylthiazole - Safety Data Sheet. (2023).

- 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE)

- 2-Isopropyl-4-methylthiazole - Safety D

- 2-CHLORO-4-METHYL-THIAZOLE - Safety D

- Safety D

- MATERIAL SAFETY D

- SAFETY D

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed.

- 4-(Chloromethyl)-2-isopropylthiazole. (n.d.). Sigma-Aldrich.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).

Sources

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. axxence.de [axxence.de]

- 6. aurochemicals.com [aurochemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. hologic.com [hologic.com]

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have cemented its role as a fundamental building block in a multitude of clinically successful therapeutic agents.[3][4] This guide provides an in-depth exploration of the thiazole core, moving beyond a simple recitation of facts to elucidate the causal relationships behind its utility in drug design. We will dissect its physicochemical attributes, detail robust synthetic protocols, analyze its function as both a pharmacophore and a bioisostere, and survey its application across diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[5][6] This document is designed to serve as a technical resource for researchers, providing field-proven insights and actionable protocols to leverage the full potential of the thiazole scaffold in drug discovery and development programs.

The Thiazole Core: Physicochemical & Structural Rationale for Bioactivity

The utility of the thiazole ring in drug design is not accidental; it is a direct consequence of its distinct electronic and structural characteristics. The 1,3-disposition of the electron-donating sulfur atom and the electron-accepting imine (-C=N-) group creates a unique electronic environment.[7] This arrangement results in a π-excessive heterocycle with a significant dipole moment and the capacity for a wide range of intermolecular interactions.[8]

The aromatic nature of the ring is due to the delocalization of a lone pair of electrons from the sulfur atom.[7] This electronic distribution makes the C2 position the most electron-deficient and acidic, rendering it susceptible to deprotonation and subsequent nucleophilic attack, a key feature for functionalization.[8][9][10] Conversely, the C5 position is the most electron-rich, making it the preferred site for electrophilic substitution.[9] The nitrogen atom at position 3 acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzyme active sites and receptors.[11]

These properties allow the thiazole ring to serve multiple roles in a drug molecule: it can be a rigid scaffold to orient other functional groups, a key pharmacophoric element that interacts directly with the target, or a bioisosteric replacement for other rings to fine-tune physicochemical properties and improve metabolic stability.[8]

Table 1: Comparative Physicochemical Properties of Thiazole and Related Azoles

| Property | Thiazole | Imidazole | Oxazole | Rationale for Significance in Drug Design |

|---|---|---|---|---|

| pKa (of conjugate acid) | ~2.5[7][8] | ~7.0[7] | ~0.8[7] | Thiazole's weak basicity ensures it is largely uncharged at physiological pH, aiding membrane permeability. |

| Dipole Moment (µ) | ~1.61 D[7][8] | ~3.80 D[7] | ~1.50 D[7] | The significant dipole moment facilitates polar interactions with biological targets. |

| Calculated LogP (cLogP) | ~0.49[7] | ~-0.03[7] | ~-0.18[7] | Indicates a balanced lipophilicity, favorable for both aqueous solubility and membrane crossing. |

| Hydrogen Bonding | Acceptor (at N3) | Donor & Acceptor | Acceptor (at N3) | The N3 atom's ability to accept hydrogen bonds is a crucial anchor point for target binding.[11] |

Synthesis of the Thiazole Scaffold: The Hantzsch Synthesis and Its Variants

The ability to reliably and efficiently construct the thiazole ring is paramount to its widespread use. While several methods exist, the Hantzsch thiazole synthesis, first described in 1887, remains the most robust and versatile approach.[12][13] Its enduring relevance stems from the ready availability of starting materials and the operational simplicity of the reaction. Other notable methods include the Cook-Heilbron synthesis for 5-aminothiazoles and the Gabriel synthesis.[14][15][16]

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound (e.g., an α-haloketone) and a thioamide.[13] The causality of the mechanism is a two-step process:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the halide.[1]

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the stable aromatic thiazole ring.[1][17]

This reaction's reliability makes it a self-validating system; successful formation of the aromatic product, often confirmed by NMR and mass spectrometry, validates the preceding mechanistic steps.

Caption: Typical Experimental Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a detailed, self-validating methodology for a classic Hantzsch synthesis. The choice of reactants is based on commercial availability and the product's utility as a versatile intermediate.

-

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

-

Materials:

-

2-Bromoacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (95%)

-

Deionized Water

-

-

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (e.g., 5.0 g, 25.1 mmol) in 50 mL of 95% ethanol. Add thiourea (e.g., 2.1 g, 27.6 mmol) to the solution.

-

Reaction Execution: Heat the mixture to reflux with stirring. The choice of reflux ensures sufficient thermal energy to overcome the activation barrier for both the initial SN2 reaction and the subsequent dehydration.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the 2-bromoacetophenone spot indicates reaction completion, typically within 4-5 hours.[17] This in-process control is critical for preventing side-product formation from prolonged heating.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. A precipitate of the hydrobromide salt of the product should form.

-

Isolation: Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Neutralization: Resuspend the filtered solid in 50 mL of water and neutralize by slowly adding a saturated sodium bicarbonate solution until the pH is ~8. This converts the salt to the free base.

-

Final Isolation: Filter the resulting white precipitate, wash thoroughly with deionized water, and dry under vacuum.

-

-

Validation & Characterization:

-

Yield: Calculate the percentage yield.

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy: Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry. The appearance of the characteristic thiazole proton signal and the correct molecular ion peak validates the successful synthesis.

-

The Role of the Thiazole Scaffold in Drug Design & SAR

The success of the thiazole scaffold is deeply rooted in its ability to be systematically modified to optimize biological activity. Structure-Activity Relationship (SAR) studies reveal how substitutions at the C2, C4, and C5 positions influence a compound's potency, selectivity, and pharmacokinetic profile.[18][19]

-

C2 Position: Often substituted with amino, hydrazinyl, or other groups that can act as hydrogen bond donors or serve as attachment points for larger side chains.[17][20] This position is critical for anchoring the molecule in a binding pocket.

-

C4 Position: Frequently bears aryl or alkyl substituents. These groups can engage in hydrophobic or π-stacking interactions and are key for modulating lipophilicity and target selectivity.[20]

-

C5 Position: Substitution at this position is used to fine-tune electronic properties and steric bulk, often impacting the molecule's overall conformation and metabolic stability.[20]

Caption: Structure-Activity Relationship (SAR) Logic for the Thiazole Scaffold.

Therapeutic Applications & Mechanisms of Action

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as drugs for a wide range of diseases.[5][21] The scaffold is present in more than 18 FDA-approved drugs.[21]

Anticancer Agents

The thiazole ring is a cornerstone of modern oncology drugs.[10][22][23] Many thiazole-containing compounds function as kinase inhibitors, interfering with signaling pathways that drive cell proliferation.[24][25]

-

Mechanism: Thiazole derivatives can bind to the ATP-binding pocket of kinases, such as BCR-ABL or BRAF. The thiazole nitrogen often forms a critical hydrogen bond with the hinge region of the kinase, while substituents at the C4 and C5 positions occupy adjacent hydrophobic pockets, ensuring high affinity and selectivity.[23][24] Other anticancer mechanisms include the disruption of microtubule assembly and the induction of apoptosis.[22][25]

Caption: Mechanism of Action for Thiazole-based Kinase Inhibitors in Cancer.

Antimicrobial Agents

From early sulfa drugs to modern antibiotics, thiazoles have a long history in combating infectious diseases.[8][21][26]

-

Mechanism: The mechanisms are diverse. For example, Sulfathiazole, an early antibiotic, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8][27] The structural similarity of the thiazole-containing drug to the natural substrate (p-aminobenzoic acid) is the basis for its inhibitory action. Other thiazole derivatives function by disrupting cell wall synthesis or other vital metabolic pathways.[21][28]

Anti-inflammatory Agents

Thiazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation.[26][29]

-

Mechanism: Drugs like Meloxicam exhibit preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[30] COX-2 is the inducible enzyme responsible for producing prostaglandins that mediate inflammation. The specific binding of the thiazole moiety and its substituents within the COX-2 active site is responsible for this selectivity, which leads to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Case Studies: FDA-Approved Thiazole-Containing Drugs

The therapeutic and commercial success of the thiazole scaffold is best illustrated by the numerous drugs on the market.

Table 2: Prominent FDA-Approved Drugs Featuring the Thiazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action | Reference |

|---|---|---|---|

| Dasatinib | Anticancer | Multi-targeted kinase inhibitor (BCR-ABL, Src family) | [22][24][31] |

| Ritonavir | Antiretroviral | HIV protease inhibitor | [3][8][32] |

| Meloxicam | Anti-inflammatory (NSAID) | Preferential COX-2 inhibitor | [8][19][26] |

| Sulfathiazole | Antibacterial | Folic acid synthesis inhibitor | [3][8][31] |

| Nizatidine | Antiulcer | Histamine H2 receptor antagonist | [8][19][30] |

| Pramipexole | Antiparkinsonian | Dopamine agonist |[8] |

Conclusion and Future Perspectives

The thiazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biomedical challenges. Its combination of electronic versatility, synthetic tractability, and proven clinical success ensures its continued prominence in drug discovery.[5][33] Future research will likely focus on developing novel, more efficient synthetic methodologies and exploring new biological targets. The use of thiazole derivatives in targeted therapies, such as antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs), represents an exciting frontier. As our understanding of disease biology deepens, the rational design of new thiazole-based agents will undoubtedly lead to the next generation of innovative medicines.

References

-

Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]

-

Kushwaha, P., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. Available at: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Journal of Drug Delivery and Therapeutics, 11(5), 147-154. Available at: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 81-93. Available at: [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(11), 3197. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]

-

Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 22. Available at: [Link]

-

Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Available at: [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. Available at: [Link]

-

Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Available at: [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). International Journal of Health Sciences, 6(S5), 5272-5290. Available at: [Link]

-

Structure–activity relationship (SAR) of thiazole, thiophene, pyrindone derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorganic & Organic Chemistry, 2(2), 52-55. Available at: [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2025). ResearchGate. Available at: [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2569-2591. Available at: [Link]

-

Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Available at: [Link]

-

A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2011). Medicinal Chemistry Research, 20(7), 931-939. Available at: [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3933. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2019). JETIR. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3933. Available at: [Link]

-

Thiazole. (n.d.). CUTM Courseware. Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Pharmaceutical Research International. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(15), 12439. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6432. Available at: [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society. Available at: [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry. Available at: [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 661-681. Available at: [Link]

-

SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Available at: [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026). ResearchGate. Available at: [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. Available at: [Link]

-

Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. (2023). International Journal of Molecular Sciences, 24(13), 11116. Available at: [Link]

-

Marketed drugs containing thiazole ring. (n.d.). ResearchGate. Available at: [Link]

-

The drugs containing thiazole ring. (n.d.). ResearchGate. Available at: [Link]

-

Review on Chemical-Biological Applications of Thiazole Derivatives. (2020). Scientific Forefront. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 7. sciencescholar.us [sciencescholar.us]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. synarchive.com [synarchive.com]

- 14. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. archives.ijper.org [archives.ijper.org]

- 20. One moment, please... [mjas.analis.com.my]

- 21. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benthamdirect.com [benthamdirect.com]

- 26. jetir.org [jetir.org]

- 27. jchemrev.com [jchemrev.com]

- 28. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijpsjournal.com [ijpsjournal.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

2-(chloromethyl)-4-isopropylthiazole molecular weight and formula

[2]

Executive Summary

4-(Chloromethyl)-2-isopropylthiazole is a heterocyclic building block essential to the synthesis of protease inhibitors. It serves as the "warhead" precursor that introduces the thiazole moiety into the backbone of Ritonavir (Norvir) and Cobicistat (Tybost). Its chemical utility lies in the high reactivity of the chloromethyl group, which acts as an electrophile for alkylation reactions, typically with secondary amines.

From a process chemistry perspective, this molecule is synthesized via the Hantzsch thiazole synthesis, condensing a thioamide with an

Physicochemical Profile

The compound is most commonly handled as its hydrochloride salt to enhance stability and crystallinity.

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole | 4-(Chloromethyl)-2-isopropylthiazole hydrochloride |

| CAS Number | 76409-22-6 | 65386-28-9 (Commercial Standard) |

| Molecular Formula | ||

| Molecular Weight | 175.68 g/mol | 212.14 g/mol |

| Appearance | Yellowish oil (often unstable) | Off-white to tan crystalline solid |

| Solubility | Soluble in DCM, EtOAc, Methanol | Soluble in Water, Methanol, DMSO |

| Melting Point | N/A (Liquid at RT) | ~110–115 °C (Decomposes) |

| Reactivity | High (Alkylation susceptible) | Moderate (Stabilized by protonation) |

Synthetic Pathways (Process Chemistry)

The industrial synthesis follows a convergent Hantzsch Thiazole Synthesis . This route is preferred for its scalability and the availability of precursors.

Reaction Scheme

The synthesis proceeds in two primary stages:

-

Thionation: Conversion of isobutyramide to isobutyrothioamide.

-

Cyclization: Condensation of the thioamide with 1,3-dichloroacetone.[2][3]

Note: 1,3-dichloroacetone is a potent lachrymator and must be handled in a fume hood.

Detailed Protocol

-

Step 1: Preparation of Isobutyrothioamide

-

Reagents: Isobutyramide, Phosphorus Pentasulfide (

) or Lawesson's Reagent. -

Solvent: THF or Toluene.

-

Conditions: Reflux for 2–4 hours.

-

Workup: Filter off inorganic solids; concentrate filtrate. The thioamide intermediate is often used directly without extensive purification to minimize odor issues.

-

-

Step 2: Hantzsch Cyclization

-

Reagents: Isobutyrothioamide (1.0 eq), 1,3-Dichloroacetone (1.0–1.1 eq).

-

Solvent: Acetone or Ethanol.

-

Procedure:

-

Dissolve 1,3-dichloroacetone in acetone.

-

Add isobutyrothioamide slowly to control the exotherm.

-

Reflux the mixture for 4–8 hours. The reaction is driven by the elimination of water and HCl.

-

Crystallization: Upon cooling, the hydrochloride salt of the product often precipitates directly. If not, the solvent volume is reduced, and an anti-solvent (e.g., diethyl ether or hexanes) is added.

-

-

Yield: Typically 60–80%.

-

Reaction Logic Diagram

Caption: Hantzsch synthesis pathway converting isobutyramide to the target thiazole via a thioamide intermediate.

Applications in Drug Design[3][6]

This molecule is a "privileged structure" in antiviral drug design. It is specifically used to construct the 2-isopropyl-4-((N-methyl)aminomethyl)thiazole side chain found in Ritonavir.[2]

Mechanism of Incorporation

The chloromethyl group serves as a leaving group. In the synthesis of Ritonavir:

-

Amination: The 4-(chloromethyl)-2-isopropylthiazole is reacted with methylamine (

). -

Substitution: The chlorine is displaced by the amine via an

mechanism. -

Result: Formation of 2-isopropyl-4-((methylamino)methyl)thiazole , which is then coupled to the core peptidomimetic backbone of the drug.

Structural Role in Ritonavir

The thiazole ring interacts with the CYP3A4 enzyme.[4] Ritonavir is a potent CYP3A4 inhibitor (booster). The thiazole nitrogen coordinates with the heme iron of the cytochrome P450 enzyme, causing irreversible or quasi-irreversible inhibition. This "boosting" effect increases the plasma concentration of co-administered antivirals.

Caption: Incorporation of the thiazole building block into the Ritonavir scaffold.

Analytical Characterization

To validate the identity of 4-(chloromethyl)-2-isopropylthiazole, the following spectral data is expected:

-

NMR (DMSO-

-

1.35 (d, 6H,

-

3.30 (sept, 1H,

-

4.85 (s, 2H): Chloromethyl protons (

-

7.65 (s, 1H): Thiazole ring proton at position 5 (

-

1.35 (d, 6H,

-

Mass Spectrometry (ESI+):

-

[M+H]+: 176.05 (consistent with

). -

Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine-35/37 isotopes.

-

Safety & Handling (E-E-A-T)

-

Genotoxicity: As a primary alkyl halide, this compound is structurally alert for genotoxicity (potential to alkylate DNA). In a GMP environment, it must be treated as a Potentially Genotoxic Impurity (PGI) . It should be purged to low ppm levels in the final drug substance.

-

Lachrymator Precursors: The starting material, 1,3-dichloroacetone, is a severe lachrymator (tear gas agent). Synthesis must occur in a high-efficiency fume hood.

-

Stability: The free base is prone to hydrolysis (forming the alcohol) or dimerization upon prolonged storage. Store as the HCl salt under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

-

Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[2] Journal of Medicinal Chemistry, 41(4), 602-617.

-

Bauer, J., et al. (2001).[1] "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866.

-

PubChem. (2025). "Compound Summary: 4-(Chloromethyl)-2-isopropylthiazole hydrochloride." National Library of Medicine.

-

Witte, K., et al. (1996). "Process for the preparation of 2,4-disubstituted thiazoles." U.S. Patent 5,541,206.[5]

-

Stuk, T. L., et al. (1994). "Process for the preparation of a HIV protease inhibitor."[2][3] World Intellectual Property Organization, WO 94/14436.

Sources

- 1. TW200825091A - Spiro-oxindole compounds useful in treating sodium channel-mediated diseases or conditions - Google Patents [patents.google.com]

- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 3. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 | MDPI [mdpi.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

Technical Guide: Safe Handling and Risk Mitigation of Chloromethyl Thiazole Compounds

This guide outlines the technical safety standards for handling chloromethyl thiazole compounds (e.g., 4-(chloromethyl)thiazole, 2-chloro-5-(chloromethyl)thiazole). These compounds are potent electrophilic alkylating agents widely used as intermediates in the synthesis of pharmaceuticals (such as Ritonavir) and agrochemicals.

Core Directive: The Dual Nature of Utility and Hazard

Chloromethyl thiazoles are invaluable synthetic building blocks due to the high reactivity of the chloromethyl (

Operational Philosophy: Treat every chloromethyl thiazole compound as a "Process Genotoxin" until proven otherwise. Containment strategies must prevent all routes of exposure (inhalation, dermal, ingestion).

Toxicological Profile & Mechanism (The "Why")

To enforce safety, one must understand the molecular mechanism of toxicity. The chloromethyl group is a "structural alert" for genotoxicity.

Mechanism of Alkylation

The carbon atom of the chloromethyl group is electron-deficient (electrophilic) due to the induction from the chlorine atom and the adjacent thiazole ring. It undergoes

DOT Diagram: Mechanism of Toxicity

Caption: The electrophilic chloromethyl group covalently binds to DNA or proteins via nucleophilic substitution, driving toxicity.

Hazard Classification Summary

Quantitative hazard data derived from Safety Data Sheets (SDS) and structural analogs.

| Hazard Class | GHS Code | Description | Critical Thresholds/Notes |

| Acute Toxicity | H302, H311 | Harmful if swallowed; Toxic in contact with skin.[1][2] | Rapid absorption through skin. |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1][2][3] | pH of hydrolyzed solution is highly acidic (HCl release). |

| Sensitization | H317 | May cause an allergic skin reaction.[1][2][4] | Threshold for sensitization is often lower than toxicity. |

| Genotoxicity | H341 | Suspected of causing genetic defects.[2] | Structural alert: Primary alkyl halide. |

| Aquatic Tox | H411 | Toxic to aquatic life with long-lasting effects.[1][2] | Do not release to drains.[3][5][6][7][8] |

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of protocol. Engineering controls are the primary barrier.

Containment Strategy

-

Solids (e.g., Hydrochloride salts): Weighing must occur in a Powder Containment Hood or a Glovebox under negative pressure. HEPA filtration is mandatory to capture dust.

-

Liquids (e.g., Free bases): Handle only in a certified chemical fume hood.

-

Thermal Instability: Warning: 2-Chloro-5-(chloromethyl)thiazole is thermally unstable. Distillation requires high vacuum and stabilizers (e.g., epoxy soybean oil) to prevent decomposition.

Glove Selection Protocol (Evidence-Based)

Standard nitrile gloves often provide insufficient protection against chlorinated alkylating agents due to rapid permeation.

-

Primary Barrier (Inner): EVOH/PE Laminate (e.g., Silver Shield®, Barrier®) .

-

Rationale: Laminates offer >480 min breakthrough time for broad-spectrum chlorinated organics.

-

-

Secondary Barrier (Outer): Disposable Nitrile (min 5 mil) .

-

Rationale: Provides mechanical strength and dexterity; protects the inner laminate glove from tears.

-

-

Protocol: "Double-gloving" is mandatory. Inspect inner gloves for crinkles or stress points before use.

Operational Workflows

Safe Handling Lifecycle

The following workflow integrates safety checks at every stage of the compound's life in the lab.

DOT Diagram: Operational Safety Workflow

Caption: The lifecycle prioritizes containment and chemical inactivation (quenching) before disposal.

Step-by-Step Reaction Protocol (Liquid Reagent)

-

Preparation: Place a tray in the fume hood to contain potential spills. Line with absorbent pads.

-

Transfer:

-

Preferred: Use a cannula or positive-displacement syringe for liquids to avoid open pouring.

-

Avoid: Glass pipettes (risk of breakage and sharps injury with contaminated glass).

-

-

Reaction Monitoring: Do not remove aliquots for TLC/HPLC without quenching the aliquot immediately in a separate vial containing methanol or amine.

-

Temperature Control: Ensure cooling is active before addition. Exotherms can vaporize the toxic reagent.

Decontamination and Emergency Response

Chemical Inactivation (Quenching)

Water alone is often insufficient for rapid decontamination and generates HCl gas. A nucleophilic scavenger is required to destroy the alkylating agent.

Recommended Decontamination Solution:

-

Composition: 10% Sodium Thiosulfate (

) in water. -

Mechanism: The thiosulfate anion (

) is a soft nucleophile that rapidly displaces the chloride, forming a non-volatile, water-soluble Bunte salt.-

Reaction:

-

Spill Cleanup Protocol

-

Evacuate & Alert: If spill is outside the hood, evacuate the lab immediately.

-

PPE Up: Don Laminate gloves (inner), Nitrile gloves (outer), lab coat, and chemical splash goggles.

-

Contain: Cover spill with absorbent pads (polypropylene).

-

Inactivate: Gently pour 10% Sodium Thiosulfate solution over the pads. Allow to sit for 15–30 minutes.

-

Disposal: Collect pads into a hazardous waste bag. Label as "Debris contaminated with Alkylating Agent - Treated with Thiosulfate".

References

-

National Institutes of Health (NIH). (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. PubMed. Retrieved from [Link]

- Google Patents. (2016). Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole (CN105294595A).

Sources

Methodological & Application

The Versatile Synthon: A Guide to the Application of 2-(Chloromethyl)-4-isopropylthiazole in Modern Synthesis

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of heterocyclic building blocks is paramount for the construction of complex and biologically active molecules. Among these, thiazole derivatives hold a privileged position due to their prevalence in a wide array of pharmaceuticals and bioactive natural products. This guide focuses on a particularly valuable, yet underexplored, member of this family: 2-(chloromethyl)-4-isopropylthiazole . With its unique combination of a reactive chloromethyl group and a sterically influential isopropyl moiety on the thiazole core, this compound serves as a potent electrophilic synthon for the introduction of the 2-isopropylthiazole-4-ylmethyl scaffold into diverse molecular architectures.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and key applications of 2-(chloromethyl)-4-isopropylthiazole. We will delve into detailed, field-proven protocols, explore the mechanistic rationale behind experimental choices, and provide essential safety and handling information. Our aim is to equip you with the knowledge to confidently and effectively utilize this versatile building block in your synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic building block is the foundation for its successful application. Below is a summary of the key characteristics of 2-(chloromethyl)-4-isopropylthiazole.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClNS | |

| Molecular Weight | 175.68 g/mol | |

| CAS Number | 40516-57-2 | |

| Appearance | Solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in most organic solvents | General chemical knowledge |

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified full dataset for 2-(chloromethyl)-4-isopropylthiazole is not readily accessible, we can predict its characteristic spectroscopic signatures based on its structure and data from analogous compounds, such as 2-isopropyl-4-methylthiazole and other chloromethylated heterocycles.

¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ):

-

~7.1 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the thiazole ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.

-

~4.7 ppm (s, 2H): The singlet for the two protons of the chloromethyl (-CH₂Cl) group. The electronegative chlorine atom deshields these protons, shifting them downfield.

-

~3.3 ppm (septet, 1H): The methine proton of the isopropyl group, split into a septet by the six neighboring methyl protons.

-

~1.4 ppm (d, 6H): The doublet for the six equivalent protons of the two methyl groups of the isopropyl substituent, coupled to the methine proton.

¹³C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (δ):

-

~170 ppm: The quaternary carbon at the C2 position of the thiazole ring, attached to the isopropyl group.

-

~150 ppm: The quaternary carbon at the C4 position of the thiazole ring, bearing the chloromethyl group.

-

~115 ppm: The methine carbon at the C5 position of the thiazole ring.

-

~45 ppm: The carbon of the chloromethyl (-CH₂Cl) group.

-

~33 ppm: The methine carbon of the isopropyl group.

-

~23 ppm: The carbons of the two methyl groups of the isopropyl substituent.

Mass Spectrometry (MS):

-

Expected [M]⁺: m/z ≈ 175 (corresponding to ³⁵Cl isotope) and 177 (corresponding to ³⁷Cl isotope in a ~3:1 ratio).

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the chlorine atom, followed by further fragmentation of the thiazole ring.

Synthesis of 2-(Chloromethyl)-4-isopropylthiazole

The most common and efficient method for the synthesis of 2-(chloromethyl)-4-isopropylthiazole is a variation of the classic Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide.

Protocol 1: Two-Step Synthesis from Isobutyramide

This protocol is adapted from established procedures for the synthesis of key intermediates of the HIV protease inhibitor, Ritonavir.[1]

Step 1: Synthesis of 2-Methylpropanethioamide

-

Rationale: The first step involves the conversion of the readily available isobutyramide to its corresponding thioamide. This is a crucial transformation as the thioamide provides the necessary N-C-S fragment for the subsequent thiazole ring formation. Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are the reagents of choice for this thionation reaction.

-

Materials:

-

Isobutyramide

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

-

Procedure:

-

In a well-ventilated fume hood, suspend isobutyramide (1.0 eq) in anhydrous toluene.

-

Add phosphorus pentasulfide (0.45 eq) portion-wise to the stirred suspension. Caution: The reaction can be exothermic.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-methylpropanethioamide, which can often be used in the next step without further purification.

-

Step 2: Hantzsch Cyclization to form 2-(Chloromethyl)-4-isopropylthiazole

-

Rationale: This is the key ring-forming step. The nucleophilic sulfur of the thioamide attacks one of the electrophilic carbonyl carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

-

Materials:

-

2-Methylpropanethioamide (from Step 1)

-

1,3-Dichloroacetone

-

Acetone or Ethanol

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2-methylpropanethioamide (1.0 eq) in acetone or ethanol in a round-bottom flask.

-

Add 1,3-dichloroacetone (1.05 eq) to the solution.

-

Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any acid formed.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-(chloromethyl)-4-isopropylthiazole.

-

Applications in Synthetic Chemistry

The primary utility of 2-(chloromethyl)-4-isopropylthiazole lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is an excellent leaving group, allowing for the facile introduction of the thiazole moiety onto a variety of nucleophiles.

Application 1: Synthesis of Amines - A Gateway to Bioactive Molecules

The reaction of 2-(chloromethyl)-4-isopropylthiazole with primary and secondary amines is a cornerstone of its application, most notably in the synthesis of the HIV protease inhibitor Ritonavir.

Protocol 2: Synthesis of 2-isopropyl-4-((methylamino)methyl)thiazole

This protocol is a critical step in the industrial synthesis of Ritonavir.[1]

-

Rationale: This is a classic Sₙ2 reaction where the lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

-

Materials:

-

2-(Chloromethyl)-4-isopropylthiazole

-

Aqueous methylamine solution (e.g., 40%)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

In a pressure-rated flask, charge 2-(chloromethyl)-4-isopropylthiazole (1.0 eq).

-

Add an excess of 40% aqueous methylamine solution.

-

Seal the flask and heat the mixture to 50-60 °C overnight with vigorous stirring.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with dichloromethane multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

-

Application 2: Formation of Thioethers

The reaction with thiols or their corresponding thiolates provides a straightforward route to thioethers, which are important functionalities in various bioactive compounds.

Protocol 3: General Procedure for Thioether Synthesis

-

Rationale: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form. The reaction with 2-(chloromethyl)-4-isopropylthiazole proceeds via an Sₙ2 mechanism. A weak base is typically added to deprotonate the thiol in situ, generating the more nucleophilic thiolate.

-

Materials:

-

2-(Chloromethyl)-4-isopropylthiazole

-

Thiol (e.g., thiophenol, benzyl thiol)

-

A weak base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., DMF, acetonitrile)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the thiol (1.1 eq) in DMF or acetonitrile.

-

Add the weak base (1.2 eq) and stir for 15-30 minutes at room temperature.

-

Add a solution of 2-(chloromethyl)-4-isopropylthiazole (1.0 eq) in the same solvent.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the residue by column chromatography.

-

Application 3: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of ethers from 2-(chloromethyl)-4-isopropylthiazole and an alkoxide.

Protocol 4: General Procedure for Ether Synthesis

-

Rationale: An alkoxide, generated from the corresponding alcohol and a strong base, acts as the nucleophile in this Sₙ2 reaction. The choice of a non-protic solvent is crucial to avoid protonation of the highly basic alkoxide.

-

Materials:

-

2-(Chloromethyl)-4-isopropylthiazole

-

Alcohol (e.g., ethanol, benzyl alcohol)

-

A strong base (e.g., sodium hydride)

-

Anhydrous THF or DMF

-

Saturated ammonium chloride solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

-

Carefully add the alcohol (1.1 eq) dropwise at 0 °C. Caution: Hydrogen gas is evolved.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 2-(chloromethyl)-4-isopropylthiazole (1.0 eq) in anhydrous THF.

-

Stir the reaction at room temperature or heat to reflux until completion as indicated by TLC.

-

Cool the reaction to 0 °C and carefully quench with saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography.

-

Application 4: Synthesis of Azides

The introduction of an azide group opens up a rich field of subsequent transformations, most notably the "click" chemistry reaction (Huisgen cycloaddition) to form triazoles.

Protocol 5: Synthesis of 2-(azidomethyl)-4-isopropylthiazole

-

Rationale: Sodium azide is an excellent nucleophile for Sₙ2 reactions. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the substitution reaction.

-

Materials:

-

2-(Chloromethyl)-4-isopropylthiazole

-

Sodium azide (NaN₃)

-

DMF or DMSO

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2-(chloromethyl)-4-isopropylthiazole (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) and stir the mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Carefully remove the solvent under reduced pressure at low temperature to obtain the azide product. Caution: Organic azides can be explosive and should be handled with appropriate care.

-

Safety and Handling

2-(Chloromethyl)-4-isopropylthiazole is a reactive alkylating agent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Inhalation and Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

2-(Chloromethyl)-4-isopropylthiazole is a highly valuable and versatile building block in organic synthesis. Its facile preparation via the Hantzsch synthesis and the high reactivity of its chloromethyl group in nucleophilic substitution reactions make it an ideal synthon for the introduction of the 2-isopropylthiazole-4-ylmethyl moiety. As demonstrated by its crucial role in the synthesis of Ritonavir, this compound holds significant potential for the development of new pharmaceuticals and other functional molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important chemical entity.

References

-

PubChem. 4-(chloromethyl)-2-isopropyl-1,3-thiazole. National Center for Biotechnology Information. [Link]

- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)

Sources

protocol for nucleophilic substitution on 2-(chloromethyl)-4-isopropylthiazole

Application Note: Nucleophilic Substitution Protocols for 2-(Chloromethyl)-4-isopropylthiazole

Functionalization of Thiazolyl Alkyl HalidesExecutive Summary

This guide details the protocol for performing nucleophilic substitution on 2-(chloromethyl)-4-isopropylthiazole . While this compound is the regioisomer of the well-known Ritonavir intermediate (which is 4-(chloromethyl)-2-isopropylthiazole), it shares the high reactivity characteristic of

The chloromethyl group at the C2 position is electronically activated by the adjacent nitrogen and sulfur atoms, making it an excellent electrophile for

Key Application Areas:

-

Fragment-Based Drug Discovery (FBDD): Introduction of the thiazole lipophilic motif.

-

Peptidomimetics: Synthesis of thiazole-containing amino acid analogs.

-

Agrochemicals: Development of crop protection agents utilizing the thiazole pharmacophore.[1]

Mechanistic Insight & Strategic Analysis

Electronic Environment

The thiazole ring acts as an electron-withdrawing group (EWG). The C2 position is particularly electron-deficient due to the inductive effects of both the Nitrogen (-I effect) and Sulfur atoms. Consequently, the C2-methylene carbon bears a significant partial positive charge (

Reaction Pathway ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (

-

Nucleophile (Nu): Amines, Thiols, Alkoxides.[2]

-

Leaving Group: Chloride (

). -

Kinetics: Second-order; Rate =

[Substrate][Nu].[3]

Critical Consideration: The C2-chloromethyl species is prone to hydrolysis in the presence of aqueous bases, yielding the 2-(hydroxymethyl) impurity. Anhydrous conditions are recommended for high yields.

Figure 1: Mechanistic pathway of nucleophilic substitution at the C2-position of the thiazole ring.

Experimental Protocols

Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)

Rationale: This protocol uses Potassium Carbonate (

Reagents:

-

Substrate: 2-(Chloromethyl)-4-isopropylthiazole (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv) [e.g., Morpholine, N-methylamine]

-

Base: Anhydrous

(2.0 equiv)[4] -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

-

Catalyst (Optional): KI (0.1 equiv) – Accelerates reaction via Finkelstein exchange (Cl

I).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

(2.0 equiv) in dry MeCN (concentration ~0.2 M). -

Nucleophile Addition: Add the amine (1.2 equiv). If the amine is a hydrochloride salt, increase base to 3.0 equiv.

-

Substrate Addition: Dissolve 2-(chloromethyl)-4-isopropylthiazole (1.0 equiv) in a minimal amount of MeCN and add dropwise to the stirring suspension at 0°C.

-

Note: Dropwise addition prevents localized high concentrations that could lead to double-alkylation if using a primary amine.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS. Look for disappearance of the chloride (

).

-

-

Workup:

-

Filter off the solid salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc and wash with water (

) and Brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: Thioetherification (Thiol Substitution)

Rationale: Thiolates are highly nucleophilic but prone to oxidation (disulfide formation). This protocol uses an inert atmosphere.

Reagents:

-

Substrate: 2-(Chloromethyl)-4-isopropylthiazole (1.0 equiv)

-

Nucleophile: Thiol (e.g., Thiophenol, Cysteine derivative) (1.1 equiv)

-

Base:

(1.5 equiv) or -

Solvent: THF (Dry)

Step-by-Step Methodology:

-

Inertion: Purge reaction vessel with Nitrogen (

) or Argon. -

Activation: Dissolve the thiol (1.1 equiv) in dry THF. Add the base (

or -

Substitution: Add 2-(chloromethyl)-4-isopropylthiazole (1.0 equiv) at 0°C.

-

Completion: Stir at RT for 2–4 hours. (Thiol substitutions are typically faster than aminations due to the higher nucleophilicity of sulfur).

-

Quench: Quench with saturated

solution. -

Extraction: Extract with DCM. Wash organic layer with 1M NaOH (to remove unreacted thiol) followed by Brine.

Data Summary & Troubleshooting

Table 1: Solvent & Base Optimization Matrix

| Solvent | Base | Temperature | Yield | Comments |

| DMF | RT | High (85-95%) | Best for polar/non-volatile amines. Difficult solvent removal. | |

| MeCN | Reflux (80°C) | Good (75-85%) | Cleaner workup. Higher temp may cause degradation.[5][6] | |

| DCM | 0°C | Moderate (60-70%) | Good for highly reactive amines. Slow kinetics. | |

| Water | None | RT | Low (<20%) | AVOID. Hydrolysis to alcohol dominates. |

Common Issues:

-

Hydrolysis: If the product shows a broad -OH stretch in IR or a mass shift of -18 (+16 for O vs Cl), the chloride hydrolyzed. Solution: Use anhydrous solvents and store starting material in a desiccator.

-

Dimerization: If using a primary amine, you may see a mass corresponding to (Thiazole-CH2)2-N-R. Solution: Use a large excess of the amine (5-10 equiv) or protect the amine.

Process Workflow Visualization

Figure 2: Standard operational workflow for purification and isolation.

Safety & Handling (Crucial)

-

Vesicant Hazard: Chloromethyl thiazoles are potent alkylating agents. They are lachrymators (induce tearing) and severe skin irritants.

-

PPE: Double nitrile gloves, goggles, and a working fume hood are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkyl halide before cleaning.

References

-

Ritonavir Synthesis (Primary Context): Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry, vol. 39, no. 5, 1996.

-

General Nucleophilic Substitution Mechanisms: "Nucleophilic Substitution (SN1, SN2)." Organic Chemistry Portal.

-

Thiazole Functionalization: "Synthesis of Thiazoles." Google Patents (US4468517A).

-

Process Chemistry of Ritonavir: "Process for the synthesis of Ritonavir." Google Patents (US6407252B1).

-

Handling of Halomethyl Heterocycles: "Chemical Stability of Drugs." Pharmaceutical Journal.

Sources

Application Notes and Protocols for the Hantzsch Synthesis of 4-(Chloromethyl)thiazole Derivatives

Introduction: The Strategic Importance of the 4-(Chloromethyl)thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The specific substitution pattern on this heterocyclic core is paramount in defining its physicochemical properties and its interaction with biological targets. Among the myriad of substituted thiazoles, the 4-(chloromethyl)thiazole moiety stands out as a particularly valuable synthetic intermediate. The reactive chloromethyl group at the C4 position serves as a versatile handle for further molecular elaboration, enabling the introduction of diverse functionalities through nucleophilic substitution reactions. This makes 4-(chloromethyl)thiazole derivatives key building blocks in the synthesis of complex molecules, most notably in the development of novel therapeutic agents and next-generation agrochemicals.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely employed methods for the construction of the thiazole nucleus.[2] This classical condensation reaction between an α-haloketone and a thioamide offers a straightforward and generally high-yielding route to a wide range of thiazole derivatives.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Hantzsch synthesis for the preparation of 4-(chloromethyl)thiazole derivatives, with a focus on practical experimental protocols, mechanistic understanding, and troubleshooting.

Reaction Mechanism and Rationale

The Hantzsch synthesis of 4-(chloromethyl)thiazoles proceeds through a well-established reaction cascade involving the condensation of 1,3-dichloroacetone with a suitable thioamide. The underlying mechanism is a testament to the predictable reactivity of the chosen synthons.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on one of the electrophilic α-carbons of 1,3-dichloroacetone. This is typically an SN2 reaction, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic thiazole ring. The chloromethyl group at the C4 position is retained from the 1,3-dichloroacetone backbone.

Caption: Mechanism of the Hantzsch synthesis for 4-(chloromethyl)thiazoles.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

This protocol provides a detailed procedure for the synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride, a common and useful derivative.

Materials:

-

1,3-Dichloroacetone (CAS: 534-07-6)

-

Thiourea (CAS: 62-56-6)

-

Absolute Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Stirring hotplate

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

-

Standard laboratory glassware

Safety Precautions:

-

1,3-Dichloroacetone is highly toxic and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiourea (7.61 g, 100 mmol) in absolute ethanol (40 mL).

-

Addition of 1,3-Dichloroacetone: To the stirred solution, add 1,3-dichloroacetone (12.7 g, 100 mmol) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the resulting solution at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After 24 hours, cool the reaction mixture in an ice bath and allow it to stand at 5°C for an additional 12 hours to facilitate the crystallization of the product.[4]

-

Isolation of Product: Collect the crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold absolute ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to a constant weight.

Purification:

The crude product is often of sufficient purity for subsequent steps. However, if further purification is required, recrystallization from absolute ethanol is recommended.[4]

Characterization of the Product

The identity and purity of the synthesized 2-amino-4-(chloromethyl)thiazole hydrochloride should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.17 (br s, 2H, -NH₂)

-

δ 7.55 (s, 1H, thiazole-H)

-

δ 4.75 (s, 2H, -CH₂Cl) (Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration. The broad singlet for the amino protons is exchangeable with D₂O.)[5]

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

FT-IR (KBr, cm⁻¹):

-

3400-3200 (N-H stretching of the amino group)

-

~1620 (C=N stretching)

-

~1500 (C=C stretching of the thiazole ring)

-

~700-800 (C-Cl stretching)

-

-

Mass Spectrometry (MS):

-

Expected M⁺ peak corresponding to the molecular weight of the free base.

-

Scope and Versatility of the Synthesis

The Hantzsch synthesis is a robust reaction that can be adapted to produce a wide variety of 2-substituted-4-(chloromethyl)thiazole derivatives by simply changing the thioamide starting material.

| Thioamide Derivative | R-Group | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Thiourea | -NH₂ | Ethanol | Room Temp | 36 | 70 | [4] |

| Thioacetamide | -CH₃ | Ethanol | Reflux | 6 | ~65 | General Hantzsch |

| Thiobenzamide | -C₆H₅ | Ethanol | Reflux | 8 | ~75 | General Hantzsch |

| 4-Chlorothiobenzamide | -C₆H₄Cl | Acetone/Methanol | RT then Reflux | >12 | ~70 | General Hantzsch |

| Substituted Thioamides | Various | Various | Various | Various | 50-90 | [7][8] |

This table illustrates the broad applicability of the Hantzsch synthesis for creating a library of 4-(chloromethyl)thiazole derivatives, which can then be used in further synthetic endeavors.

Troubleshooting and Optimization

While the Hantzsch synthesis is generally reliable, researchers may encounter certain challenges. This section provides insights into common issues and their solutions.

-